An In-depth Technical Guide to 3,5-Difluorophenylacetonitrile: Chemical Properties and Reactivity
An In-depth Technical Guide to 3,5-Difluorophenylacetonitrile: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and reactivity of 3,5-Difluorophenylacetonitrile, a key intermediate in modern pharmaceutical and fine chemical synthesis. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties that influence its stability, reactivity, and ultimately its utility in the synthesis of complex molecular architectures.
Core Chemical and Physical Properties
3,5-Difluorophenylacetonitrile is a white to off-white solid at room temperature, possessing a characteristic aromatic odor. Its key physical and chemical properties are summarized in the table below, providing a compiled dataset for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅F₂N | [1] |
| Molecular Weight | 153.13 g/mol | [1][2] |
| CAS Number | 122376-76-5 | [1] |
| Melting Point | 35-38 °C | [3] |
| Boiling Point | 204.4 °C at 760 mmHg | [4] |
| Density | 1.234 g/cm³ | [4] |
| Solubility | Soluble in many organic solvents, insoluble in water. | [5] |
| Vapor Pressure | 0.000437 mmHg at 25°C | [4] |
| Flash Point | 77.4 °C | [4] |
Synthesis and Experimental Protocols
The most common and direct route to 3,5-Difluorophenylacetonitrile is through the nucleophilic substitution of 3,5-difluorobenzyl halide with a cyanide salt. This reaction is a standard procedure in organic synthesis for the formation of nitriles.
Synthesis of 3,5-Difluorophenylacetonitrile from 3,5-Difluorobenzyl Bromide
This procedure outlines the synthesis via a nucleophilic cyanide displacement reaction.
Experimental Protocol:
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Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask is charged with sodium cyanide (1.1 equivalents) and a suitable solvent such as a mixture of ethanol and water or dimethyl sulfoxide (DMSO).
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Addition of Starting Material: 3,5-Difluorobenzyl bromide (1.0 equivalent), dissolved in a minimal amount of the reaction solvent, is added dropwise to the stirred cyanide solution at room temperature.
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Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a separatory funnel containing water. The aqueous layer is extracted several times with an organic solvent such as diethyl ether or ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield pure 3,5-Difluorophenylacetonitrile.
Chemical Reactivity
The reactivity of 3,5-Difluorophenylacetonitrile is primarily governed by the electron-withdrawing nature of the fluorine atoms and the versatile chemistry of the nitrile group and the benzylic protons.
Reactivity of the Nitrile Group
The cyano group can undergo a variety of transformations, making this compound a valuable synthetic intermediate.
1. Hydrolysis to Carboxylic Acid:
The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3,5-difluorophenylacetic acid, a valuable building block for pharmaceuticals and agrochemicals.[6][7]
Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
A mixture of 3,5-Difluorophenylacetonitrile and an excess of aqueous sulfuric acid (e.g., 50% v/v) is heated at reflux for several hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The mixture is cooled, and the product is extracted with an organic solvent.
-
The organic extract is washed, dried, and the solvent evaporated to yield the crude carboxylic acid, which can be purified by recrystallization.
2. Reduction to Primary Amine:
The nitrile can be reduced to the corresponding primary amine, 2-(3,5-difluorophenyl)ethan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[8][9]
Experimental Protocol (LiAlH₄ Reduction):
-
A solution of 3,5-Difluorophenylacetonitrile in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
-
The reaction is carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and then more water.
-
The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the crude amine, which can be purified by distillation.
Reactivity of the Benzylic Protons
The methylene protons adjacent to the phenyl ring and the nitrile group are acidic and can be deprotonated by a suitable base to form a carbanion. This carbanion is a potent nucleophile and can react with various electrophiles.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,5-Difluorophenylacetonitrile | C8H5F2N | CID 518565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. 3,5-Difluorophenylacetic Acid | CymitQuimica [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
